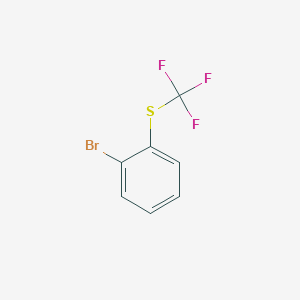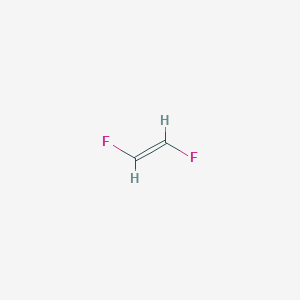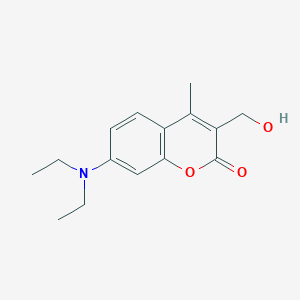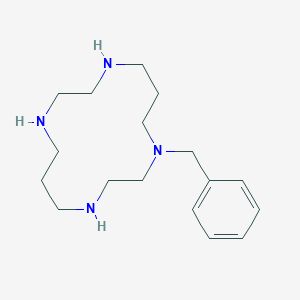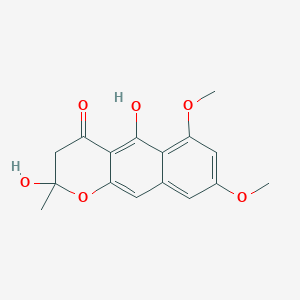
Fonsecin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fonsecin B is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a member of the polyketide family of compounds and is extracted from the fungus Fonsecaea pedrosoi. Fonsecin B has been found to possess various biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
DNA Interaction and Polymerase Inhibition
Fonsecin B has been identified as a stabilizing ligand of c-myc G-quadruplex DNA. It demonstrates the ability to inhibit Taq polymerase-mediated DNA extension in vitro through stabilization of the G-quadruplex secondary structure. This finding suggests potential applications in the regulation of gene expression and as a tool in molecular biology research (Lee et al., 2010).
Immune System Interaction
Fonsecin B, along with other fungal metabolites, was synthesized and functionalized for studies related to the immune response against Aspergillus infections. Specifically, it was used to investigate the interaction with MelLec, a C-type lectin receptor, playing a key role in host recognition and immune responses against Aspergillus fumigatus. This research underscores the potential of Fonsecin B in immunological studies and possibly in developing therapeutic strategies (Piras et al., 2021).
Propiedades
Número CAS |
1856-95-7 |
|---|---|
Nombre del producto |
Fonsecin B |
Fórmula molecular |
C16H16O6 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
2,5-dihydroxy-6,8-dimethoxy-2-methyl-3H-benzo[g]chromen-4-one |
InChI |
InChI=1S/C16H16O6/c1-16(19)7-10(17)14-12(22-16)5-8-4-9(20-2)6-11(21-3)13(8)15(14)18/h4-6,18-19H,7H2,1-3H3 |
Clave InChI |
ZYTKFYQKQVYVMW-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |
SMILES canónico |
CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |
melting_point |
176°C |
Otros números CAS |
1856-95-7 |
Descripción física |
Solid |
Sinónimos |
fonsecin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



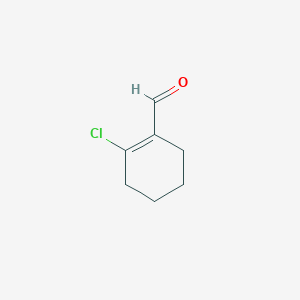
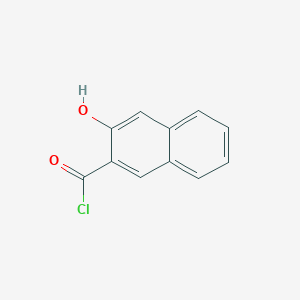
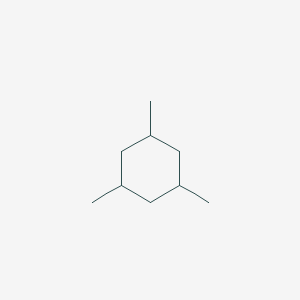
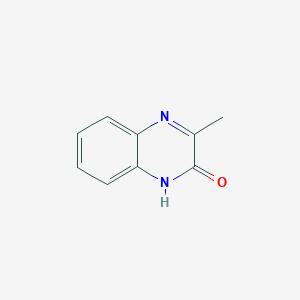
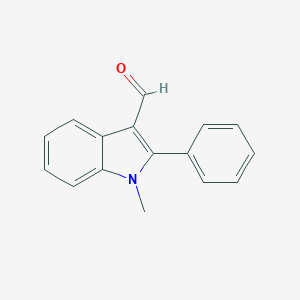
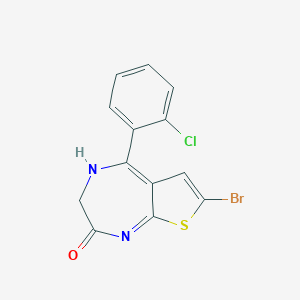
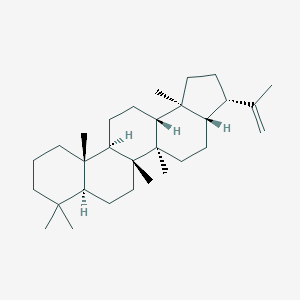
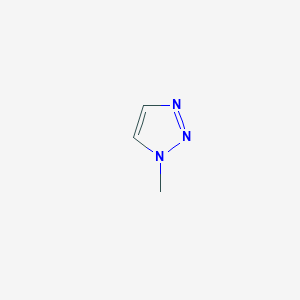
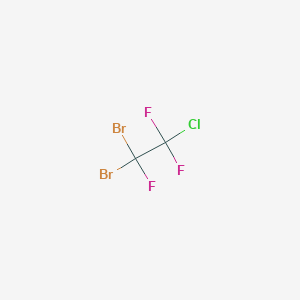
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
